molecular formula C22H18N2O2 B12918819 5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one CAS No. 14018-01-0

5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one

Cat. No.: B12918819
CAS No.: 14018-01-0
M. Wt: 342.4 g/mol
InChI Key: WAGXMLMFTUFIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a hydroxynaphthalene moiety, a phenyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine to form a Schiff base, followed by cyclization with a pyrimidine derivative under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols .

Scientific Research Applications

5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula: C19H18N2O
  • Molecular Weight: 290.36 g/mol

This compound features a pyrimidinone core substituted with a hydroxynaphthyl group, which is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of pyrimidinone can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer progression has been suggested as a key factor in its efficacy .

Antimicrobial Properties

In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. The presence of the hydroxynaphthyl moiety is believed to enhance its lipophilicity, facilitating better membrane penetration .

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of this compound. It has been shown to reduce oxidative stress in neuronal cells, which is critical in neurodegenerative diseases. The antioxidant properties are attributed to the hydroxyl group on the naphthalene ring, which can scavenge free radicals .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis, inhibits cell proliferation
AntimicrobialDisrupts bacterial membranes
NeuroprotectiveReduces oxidative stress

Detailed Research Findings

  • Anticancer Study : A derivative of this compound was tested against various cancer cell lines, showing a dose-dependent reduction in viability. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth .
  • Antimicrobial Study : In laboratory settings, the compound was effective against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
  • Neuroprotective Study : In models of oxidative stress-induced neurotoxicity, treatment with this compound significantly improved cell viability and reduced markers of apoptosis, suggesting its potential role in treating neurodegenerative disorders .

Properties

CAS No.

14018-01-0

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

5-[(2-hydroxynaphthalen-1-yl)methyl]-2-methyl-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C22H18N2O2/c1-14-23-21(16-8-3-2-4-9-16)19(22(26)24-14)13-18-17-10-6-5-7-15(17)11-12-20(18)25/h2-12,25H,13H2,1H3,(H,23,24,26)

InChI Key

WAGXMLMFTUFIRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.